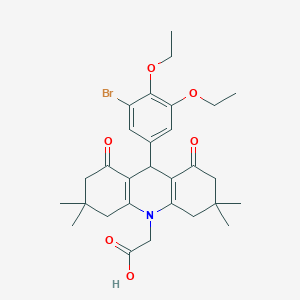![molecular formula C23H17N3O2 B302053 N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302053.png)
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide, also known as MBBC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of benzofuran derivatives and has shown promising results in various biological assays.
Wirkmechanismus
The mechanism of action of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and topoisomerase II. N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been shown to have various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). It has been reported to decrease the levels of lipid peroxidation and increase the levels of glutathione (GSH).
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has shown promising results in various biological assays and has a wide range of potential therapeutic applications. However, N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has some limitations as well. It is a relatively new compound, and its toxicity and pharmacokinetics are not fully understood. Further studies are needed to determine the optimal dosage and administration route for N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide.
Zukünftige Richtungen
There are several future directions for the research on N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to study its pharmacokinetics and toxicity in animal models. Further studies are also needed to elucidate its mechanism of action and identify its molecular targets. Finally, the development of novel derivatives of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide with improved efficacy and reduced toxicity is an exciting area of research.
Synthesemethoden
The synthesis of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide involves the condensation reaction of 2-methylindole-3-carboxaldehyde and 1-(2-hydroxyphenyl)-2-(2-nitrophenyl)ethanone in the presence of hydrazine hydrate. The reaction yields N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide as a yellow solid with a melting point of 292-294°C. The purity of N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be confirmed by various spectroscopic techniques such as NMR and IR.
Wissenschaftliche Forschungsanwendungen
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential therapeutic applications. It has shown significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has also been reported to have anti-inflammatory, antimicrobial, and antiviral properties. It has shown promising results in animal models of arthritis, sepsis, and viral infections.
Eigenschaften
Produktname |
N'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Molekularformel |
C23H17N3O2 |
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
N//'-[(Z)-(2-methylindol-3-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C23H17N3O2/c1-14-19(17-8-4-5-9-20(17)25-14)13-24-26-23(27)22-12-18-16-7-3-2-6-15(16)10-11-21(18)28-22/h2-13,24H,1H3,(H,26,27)/b19-13+ |
InChI-Schlüssel |
QFPURGCBJNOXLC-CPNJWEJPSA-N |
Isomerische SMILES |
CC\1=NC2=CC=CC=C2/C1=C/NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
SMILES |
CC1=NC2=CC=CC=C2C1=CNNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Kanonische SMILES |
CC1=NC2=CC=CC=C2C1=CNNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{9-[4-(benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl}acetic acid](/img/structure/B301972.png)
![[9-{5-chloro-2-[(2,4-dichlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301974.png)
![(9-{2-[(4-chlorobenzyl)oxy]phenyl}-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301975.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301980.png)


![(9-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl)acetic acid](/img/structure/B301986.png)
![[9-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxyphenyl}-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydroacridin-10(1H)-yl]acetic acid](/img/structure/B301987.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-{[5-(4-morpholinyl)-2-furyl]methylene}-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301992.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301993.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B301994.png)